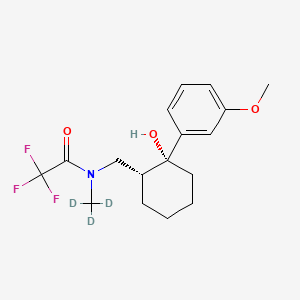
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is a deuterated analog of (+/-)-N-Desmethyl Trifluoroacetotramadol, a metabolite of the synthetic opioid analgesic Tramadol. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways and understand the drug’s behavior in the body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 typically involves the following steps:
Starting Material: The synthesis begins with Tramadol, which undergoes N-demethylation to form (+/-)-N-Desmethyl Tramadol.
Trifluoroacetylation: The N-Desmethyl Tramadol is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, such as using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using advanced techniques like continuous flow reactors and automated synthesis.
化学反応の分析
Types of Reactions
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
科学的研究の応用
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and behavior of Tramadol in the body.
Drug Development: Helps in the development of new analgesics by understanding the structure-activity relationship.
Toxicology: Used in toxicological studies to assess the safety and potential side effects of Tramadol and its metabolites.
Analytical Chemistry: Employed in analytical methods to quantify Tramadol and its metabolites in biological samples.
作用機序
The mechanism of action of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The deuterium labeling helps in tracing the compound’s interaction with molecular targets and pathways involved in pain modulation.
類似化合物との比較
Similar Compounds
(+/-)-N-Desmethyl Tramadol: The non-deuterated analog, which is also a metabolite of Tramadol.
Tramadol: The parent compound, widely used as an analgesic.
O-Desmethyl Tramadol: Another active metabolite of Tramadol with potent analgesic properties.
Uniqueness
(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The trifluoroacetyl group also imparts unique chemical properties, making it valuable in various research applications.
特性
IUPAC Name |
2,2,2-trifluoro-N-[[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-(trideuteriomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3/t13-,16+/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNZUCHMFOJSF-HTOFJSQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

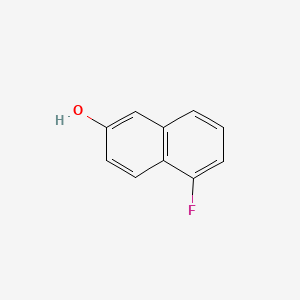
![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)
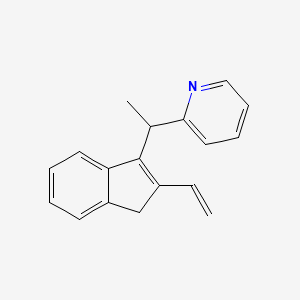
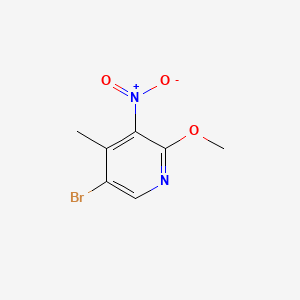
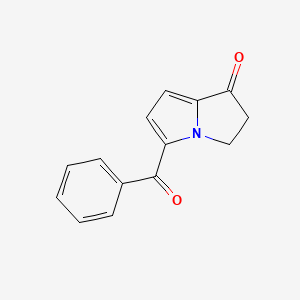
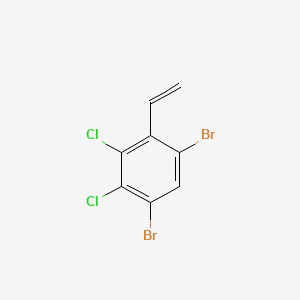
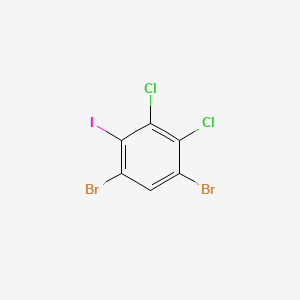
![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
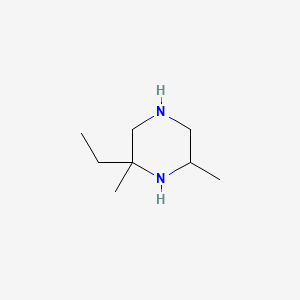
![alpha-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid](/img/structure/B584139.png)
![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)
